BenchChemオンラインストアへようこそ!

2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol

Medicinal Chemistry Physicochemical Profiling Spirocyclic Building Blocks

A versatile spirocyclic building block featuring a 2-oxa-7-azaspiro[3.5]nonane core and a pendant hydroxyethyl group on the piperidine nitrogen. This alcohol handle enables rapid esterification, etherification, or oxidation to install diverse pharmacophores without compromising the oxetane’s favorable physicochemical profile. Direct replacement for morpholine bioisosteres in PI3Kδ inhibitor scaffolds; the saturated spirocyclic architecture provides defined exit vectors for fragment-based screening and DEL synthesis. Supplied as a ≥95% powder, eliminating the need for N‑alkylation of the parent scaffold and reducing overall synthetic step count. Ideal for medicinal chemistry programs requiring enhanced aqueous solubility and reduced metabolic N‑dealkylation.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 1824051-35-5
Cat. No. B1653416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol
CAS1824051-35-5
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESC1CN(CCC12COC2)CCO
InChIInChI=1S/C9H17NO2/c11-6-5-10-3-1-9(2-4-10)7-12-8-9/h11H,1-8H2
InChIKeyULNFQKRYRMPKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol (CAS 1824051-35-5) – Procurement-Ready Spirocyclic Oxetane Building Block for Medicinal Chemistry


2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol (CAS 1824051-35-5) is a spirocyclic oxetane derivative comprising a saturated 2-oxa-7-azaspiro[3.5]nonane core with a hydroxyethyl substituent on the piperidine nitrogen. Supplied as a powder of ≥95% purity , this compound belongs to a class of spirocyclic oxetanes recognized for their ability to modulate lipophilicity, aqueous solubility, and metabolic stability when used as morpholine or gem-dimethyl bioisosteres in drug discovery [1]. Its molecular formula is C₉H₁₇NO₂ (MW 171.24 g/mol) .

Why 2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol Cannot Be Replaced by Smaller-Ring or Non-Spirocyclic Analogs


Within the spirocyclic oxetane family, ring size and nitrogen substitution critically affect physicochemical and conformational properties. The 2-oxa-7-azaspiro[3.5]nonane scaffold features a six-membered piperidine ring, whereas the closely related 2-oxa-6-azaspiro[3.3]heptane contains a four-membered azetidine [1]. This difference alters topological polar surface area (TPSA), lipophilicity (LogP), and hydrogen-bonding capacity [2]. Furthermore, the hydroxyethyl appendage on the piperidine nitrogen of the target compound provides a synthetic handle for further functionalization that is absent in the parent 2-oxa-7-azaspiro[3.5]nonane (CAS 241820-91-7), making simple scaffold interchange impossible without altering downstream coupling chemistry [1].

Quantitative Differentiation Evidence for 2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol vs. Closest Analogs


Topological Polar Surface Area (TPSA) Differences Between 7‑Membered vs. 6‑Membered Spirocyclic Ethanol Derivatives

The target compound (2-oxa-7-azaspiro[3.5]nonane core, piperidine ring) and the smaller analog 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanol (azetidine ring) differ in their computed topological polar surface area (TPSA). The comparator exhibits a TPSA of 32.7 Ų , while the target compound, incorporating an additional two methylene units in the aza ring, is predicted to have a higher TPSA. Class-level studies indicate that spirocyclic oxetanes with larger aza rings generally show increased TPSA, which can enhance aqueous solubility and modulate passive membrane permeability [1]. Direct experimental TPSA data for the target compound are not published; therefore, this is a class-level inference.

Medicinal Chemistry Physicochemical Profiling Spirocyclic Building Blocks

Lipophilicity (XLogP3) Comparison: 2-Oxa-7-azaspiro[3.5]nonane vs. 2-Oxa-6-azaspiro[3.3]heptane Ethanol Derivatives

The smaller-ring comparator 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanol has a computed XLogP3 of -0.9 . The target compound, bearing a larger piperidine ring, is expected to have a moderately higher logP due to the additional hydrophobic surface contributed by the two extra methylene groups. Published logP values for the related 2-oxa-7-azaspiro[3.5]nonane scaffold range from -0.59 to +0.72 depending on measurement method and salt form . This systematic increase in lipophilicity with ring expansion is consistent with class-level trends for spirocyclic oxetanes [1]. Direct experimental logP for the target compound has not been located in public databases.

Drug Design Lipophilicity ADME Optimization

Molecular Weight and Heavy Atom Count: Impact on Fragment-Based Drug Discovery Metrics

The target compound (MW 171.24 g/mol, heavy atom count 12) is 28.06 g/mol heavier than the azetidine analog 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanol (MW 143.18 g/mol, heavy atom count 10) . This difference corresponds to two additional methylene groups in the piperidine ring. In fragment-based drug discovery, a molecular weight below ~200 g/mol is desirable for fragment libraries; both compounds meet this criterion, but the additional mass of the target compound may influence ligand efficiency metrics (LE) when elaborated into leads [1].

Fragment-Based Drug Discovery Lead Optimization Building Block Selection

Rotatable Bond Count and Conformational Flexibility: Piperidine vs. Azetidine Ethanol Derivatives

The target compound contains 2 rotatable bonds (the ethanol side chain), while the spirocyclic core remains rigid [1]. The comparator 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanol also has 2 rotatable bonds ; however, the piperidine ring in the target compound can adopt chair conformations, whereas the azetidine ring in the comparator is essentially planar. This difference in ring puckering may affect the spatial presentation of the hydroxyethyl group and any subsequently attached pharmacophoric elements. While both compounds share the same number of rotatable bonds, the effective conformational ensemble available during target binding is larger for the piperidine-based scaffold [2].

Conformational Analysis Scaffold Rigidity Medicinal Chemistry Design

Recommended Procurement Scenarios for 2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol in Drug Discovery and Chemical Biology


Scaffold for PI3Kδ Inhibitor Lead Optimization

The 2-oxa-7-azaspiro[3.5]nonane scaffold is a core motif in oxa-azaspiro derivatives claimed as PI3Kδ inhibitors in patents from Jiangsu Hengrui Pharmaceuticals [1]. The hydroxyethyl-substituted variant (target compound) provides a direct synthetic entry point for appending diverse pharmacophores to the piperidine nitrogen via esterification, etherification, or oxidation. Its larger piperidine ring may offer improved fit into the ATP-binding pocket compared to the smaller azetidine (2-oxa-6-azaspiro[3.3]heptane) analogs .

Morpholine Bioisostere in Solubility-Challenged Lead Series

Spirocyclic oxetanes, including the 2-oxa-7-azaspiro[3.5]nonane class, have been shown to match or exceed morpholine in solubilizing ability while providing distinct conformational constraints and reduced metabolic N-dealkylation [1]. The target compound's hydroxyethyl handle allows late-stage diversification without compromising the spirocyclic oxetane's favorable physicochemical properties, making it a strategic replacement when morpholine-containing leads suffer from poor solubility or rapid metabolic clearance [1].

Fragment Library Expansion with Higher-Complexity Spirocyclic Members

With a molecular weight of 171.24 g/mol and 2 rotatable bonds, the target compound adheres to the 'rule of three' guidelines for fragment-based screening while offering greater three-dimensional complexity than planar heteroaromatic fragments [1]. Its spirocyclic architecture provides a defined exit vector geometry, enabling rapid SAR exploration when coupled with parallel synthesis or DNA-encoded library (DEL) technology [1]. The compound's 95% purity specification supports immediate use in biochemical and biophysical assays.

Synthetic Intermediate for Respiratory Syncytial Virus (RSV) Polymerase Inhibitors

Derivatives of 2-oxa-7-azaspiro[3.5]nonane are documented as intermediates in the preparation of benzothienoazepine RSV RNA polymerase inhibitors [1]. The target compound's hydroxyethyl group can be elaborated to carbamate, sulfonamide, or heteroaryl linkages required for antiviral pharmacophores. Procuring the ethanol derivative directly avoids the need for N-alkylation of the parent 2-oxa-7-azaspiro[3.5]nonane, reducing synthetic step count and improving overall yield in medicinal chemistry campaigns [1].

Quote Request

Request a Quote for 2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.